molecular formula C12H8Br2N2 B093504 Diazene, bis(3-bromophenyl)- CAS No. 15426-17-2

Diazene, bis(3-bromophenyl)-

Cat. No. B093504
CAS RN: 15426-17-2
M. Wt: 340.01 g/mol
InChI Key: VEVQNDVHZNOSHX-UHFFFAOYSA-N
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Description

Diazene, bis(3-bromophenyl)-, also known as DBP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the diazene family, which is characterized by the presence of two nitrogen atoms connected by a double bond. DBP is a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.

Mechanism Of Action

The mechanism of action of Diazene, bis(3-bromophenyl)- is not well understood, but it is believed to involve the formation of reactive species such as diazenes and free radicals. These reactive species can then interact with cellular components such as DNA and proteins, leading to cellular damage and death.

Biochemical And Physiological Effects

Diazene, bis(3-bromophenyl)- has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Diazene, bis(3-bromophenyl)- can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that Diazene, bis(3-bromophenyl)- can inhibit the growth of tumors in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using Diazene, bis(3-bromophenyl)- in lab experiments is its relatively simple synthesis method. Diazene, bis(3-bromophenyl)- can be synthesized using commercially available starting materials and basic laboratory equipment. However, one limitation of using Diazene, bis(3-bromophenyl)- is its potential toxicity. Diazene, bis(3-bromophenyl)- has been shown to be toxic to some cell lines at high concentrations, so caution should be exercised when handling this compound.

Future Directions

There are many potential future directions for research involving Diazene, bis(3-bromophenyl)-. One area of interest is the development of new synthetic methods for Diazene, bis(3-bromophenyl)- and related compounds. Another area of interest is the investigation of the mechanism of action of Diazene, bis(3-bromophenyl)- and its potential as an anticancer agent. Additionally, the potential applications of Diazene, bis(3-bromophenyl)- in materials science and other fields should continue to be explored.

Synthesis Methods

Diazene, bis(3-bromophenyl)- can be synthesized through a variety of methods, including the reaction of 3-bromophenylhydrazine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces Diazene, bis(3-bromophenyl)- as a yellow solid that can be purified through recrystallization.

Scientific Research Applications

Diazene, bis(3-bromophenyl)- has been studied for its potential applications in a variety of scientific research fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, Diazene, bis(3-bromophenyl)- has been used as a reagent in reactions such as the reduction of aldehydes and ketones. In materials science, Diazene, bis(3-bromophenyl)- has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. In medicinal chemistry, Diazene, bis(3-bromophenyl)- has been studied for its potential as an anticancer agent.

properties

CAS RN

15426-17-2

Product Name

Diazene, bis(3-bromophenyl)-

Molecular Formula

C12H8Br2N2

Molecular Weight

340.01 g/mol

IUPAC Name

bis(3-bromophenyl)diazene

InChI

InChI=1S/C12H8Br2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H

InChI Key

VEVQNDVHZNOSHX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br

Other CAS RN

15426-17-2

synonyms

3,3'-Dibromoazobenzene

Origin of Product

United States

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